(2Z)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide
Description
The compound "(2Z)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide" is a 1,3,4-thiadiazole derivative featuring a 4-chlorophenyl substituent at position 5 and a (2Z)-3-phenylprop-2-enamide group at position 2. Its molecular formula is C₁₈H₁₄ClN₃OS, with a calculated molecular weight of 355.5 g/mol.
Structurally, the 4-chlorophenyl group increases lipophilicity, which may improve membrane permeability, while the enamide moiety offers hydrogen-bonding capabilities.
Properties
IUPAC Name |
(Z)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3OS/c18-14-9-7-13(8-10-14)16-20-21-17(23-16)19-15(22)11-6-12-4-2-1-3-5-12/h1-11H,(H,19,21,22)/b11-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVRBWVVODZKAK-WDZFZDKYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate chlorinated aromatic aldehyde under acidic conditions.
Coupling Reaction: The resulting thiadiazole intermediate is then coupled with a phenylprop-2-enamide derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reaction, controlling reaction parameters such as temperature and pH, and employing purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
(2Z)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby preventing a particular biological pathway from proceeding.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares the target compound with structurally analogous derivatives, focusing on substituents, molecular weight, synthesis, and biological activity:
Key Findings
Structural Variations and Bioactivity :
- The target compound’s 4-chlorophenyl group distinguishes it from ’s pyridine-carbonyl derivatives and ’s 3-phenylpropyl substituents. Chlorine’s electron-withdrawing nature may enhance stability and binding affinity compared to methyl or methoxy groups in other aryl derivatives .
- The enamide group in the target compound contrasts with the amine () and urea () moieties in analogs. The enamide’s conjugated system may improve electron delocalization, influencing reactivity and interactions with biological targets such as plant hormone receptors .
Synthesis Methods :
- Thiadiazole derivatives are commonly synthesized via POCl₃-mediated cyclization of thiosemicarbazides under reflux . This method likely applies to the target compound, though reaction conditions (e.g., temperature, solvent) may vary based on substituent reactivity.
Biological Activity :
- highlights that 1,3,4-thiadiazole derivatives with aryl substituents exhibit plant growth promotion at low concentrations (e.g., 10⁻⁶ M) . The target compound’s 4-chlorophenyl group may similarly enhance bioactivity through improved lipophilicity and target binding.
- In contrast, tetrazolyl arylureas () demonstrate growth hormone and cytokinin activity , with compounds 2h and 2j showing efficacy comparable to synthetic auxins . This suggests that heterocyclic core (thiadiazole vs. tetrazole) significantly influences mode of action.
Physicochemical Properties :
- The target compound’s lower molecular weight (355.5 g/mol) compared to ’s chromene-carboxamide (418.52 g/mol) may improve bioavailability, as smaller molecules often exhibit better membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
